molecular formula C17H26N2O B3235397 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol CAS No. 1354009-72-5

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B3235397
CAS No.: 1354009-72-5
M. Wt: 274.4 g/mol
InChI Key: JXRXSROUZBNDSX-KRWDZBQOSA-N
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Description

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a chiral piperidine derivative characterized by a benzyl-substituted cyclopropylamine group at the 3-position of the piperidine ring and an ethanol moiety at the 1-position (CymitQuimica, 2025) . The stereochemistry at the 3-position (S-configuration) is critical for its structural specificity. This compound belongs to a class of molecules designed to modulate G protein-coupled receptors (GPCRs) or ion channels, as suggested by its structural similarity to other piperidine-based ligands (e.g., rimonabant analogs) .

Properties

IUPAC Name

2-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(14-18)19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRXSROUZBNDSX-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CCO)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173254
Record name 1-Piperidineethanol, 3-[cyclopropyl(phenylmethyl)amino]-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354009-72-5
Record name 1-Piperidineethanol, 3-[cyclopropyl(phenylmethyl)amino]-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354009-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineethanol, 3-[cyclopropyl(phenylmethyl)amino]-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl and cyclopropyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Cyclopropyl Group Addition: Cyclopropylation can be performed using cyclopropyl halides under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s closest analogs share a piperidine or pyrrolidine core with variations in substituents and stereochemistry. Key structural differences include:

Compound Name Core Structure Substituents Key Features
2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (Target Compound) Piperidine - 3-position: Benzyl-cyclopropyl-amino
- 1-position: Ethanol
S-configuration at 3-position; polar ethanol group enhances solubility
2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol Piperidine - 3-position: Cyclopropyl-amino
- 1-position: Ethanol
Similar to target compound but lacks benzyl group; reduced lipophilicity
N1-((S)-1-Benzyl-piperidin-3-yl)-N1-isopropyl-ethane-1,2-diamine Piperidine - 3-position: Isopropyl-amino
- Ethane-1,2-diamine chain
Replaces cyclopropyl with isopropyl; diamine chain alters receptor interaction
(S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile Piperidine - 3-position: Imidazo-pyrrolo-pyrazine
- Nicotinonitrile group
Heterocyclic substituents likely target kinase or nucleotide-binding domains

Functional Implications

  • Target Compound: The benzyl-cyclopropyl-amino group balances lipophilicity (cyclopropyl) and aromatic interactions (benzyl), while ethanol improves aqueous solubility.
  • Analog 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol: Absence of benzyl may reduce binding to aromatic-rich pockets (e.g., cannabinoid receptors), as seen in rimonabant derivatives .
  • Imidazo-pyrrolo-pyrazine Derivatives: These analogs (e.g., from ) prioritize heteroaromatic moieties for kinase inhibition or nucleotide-binding, diverging from the ethanol-based design of the target compound .

Biological Activity

2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound notable for its unique structural features, which include a benzyl group and a cyclopropyl group attached to a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The molecular formula of this compound is C17H26N2O, and it has a CAS number of 1354009-72-5. Its structure suggests that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound possess significant antimicrobial properties. For example, studies have demonstrated that certain piperidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range widely, depending on their structure and substituents.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A0.00390.025
Compound B0.01950.0048
Compound C4.6922.9

These findings suggest that modifications in the structure can lead to enhanced antibacterial potency.

Antifungal Activity

In addition to antibacterial effects, related compounds have shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The antifungal activity is often measured by assessing the zone of inhibition or MIC values.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated various piperidine derivatives, including those structurally similar to this compound, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than traditional antibiotics .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of piperidine-based compounds has highlighted the importance of substituent groups in enhancing biological activity. The presence of a benzyl group was associated with improved binding affinity to bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
Reactant of Route 2
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2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol

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